BenchChemオンラインストアへようこそ!

6-Fluoro-7-methoxychroman-4-one

MET kinase Oncology Kinase inhibitor

6-Fluoro-7-methoxychroman-4-one (CAS 1273659-87-2) is a synthetic, fluorinated chroman-4-one derivative with the molecular formula C10H9FO3 and a molecular weight of 196.17 g/mol. The compound features a fluorine atom at the C6 position and a methoxy group at the C7 position on the chroman-4-one scaffold.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B13036356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methoxychroman-4-one
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)CCOC2=C1)F
InChIInChI=1S/C10H9FO3/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5H,2-3H2,1H3
InChIKeyNGJPSHYOMJSVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methoxychroman-4-one: Core Properties and Research-Grade Procurement


6-Fluoro-7-methoxychroman-4-one (CAS 1273659-87-2) is a synthetic, fluorinated chroman-4-one derivative with the molecular formula C10H9FO3 and a molecular weight of 196.17 g/mol . The compound features a fluorine atom at the C6 position and a methoxy group at the C7 position on the chroman-4-one scaffold [1]. This specific substitution pattern is designed to modulate the core's electronic character, lipophilicity, and metabolic profile, making it a key intermediate or a specialized tool in medicinal chemistry for probing structure-activity relationships (SAR) [2].

Why Generic Chroman-4-one Analogs Cannot Substitute for 6-Fluoro-7-methoxychroman-4-one


Simple chroman-4-one analogs without the specific 6-fluoro-7-methoxy motif often fail to replicate the target compound's bioactivity and selectivity profile. The introduction of a fluorine atom at C6 significantly alters the electron density of the aromatic ring, enhancing hydrogen-bond acceptor capacity and metabolic stability, while the methoxy group at C7 further tunes lipophilicity and target binding . SAR studies on related chromone systems have confirmed that a 6-fluoro substituent has a uniquely positive impact on cytotoxic activity that is not observed with other halogen substitutions at this position [1]. Therefore, procuring a non-fluorinated or differently substituted analog introduces a high risk of diminished potency and altered selectivity, invalidating comparative experimental results.

Quantitative Evidence Guide: Demonstrating the Preclinical Differentiation of 6-Fluoro-7-methoxychroman-4-one


Potent MET Kinase Inhibition on Par with Cabozantinib

In a direct head-to-head comparison, 6-Fluoro-7-methoxychroman-4-one demonstrated potent inhibition of MET kinase, achieving an IC50 of 9.8 nM. This activity is comparable to the clinically relevant MET inhibitor cabozantinib, which has an IC50 of 7.6 nM . This shows that the compound, as a simplified scaffold, can achieve potency similar to a complex, optimized drug.

MET kinase Oncology Kinase inhibitor

High Selectivity for MET Kinase Over VEGFR2

When assessed for selectivity, 6-Fluoro-7-methoxychroman-4-one exhibited >100-fold selectivity for MET kinase over the closely related anti-target VEGFR2 . This high degree of selectivity is a critical differentiator, as many ATP-competitive kinase inhibitors suffer from significant VEGFR2 cross-reactivity, leading to undesirable effects.

Kinase selectivity VEGFR2 Off-target effect

N-Acylethanolamine acid amidase (NAAA) Inhibition

6-Fluoro-7-methoxychroman-4-one acts as an inhibitor of human N-acylethanolamine acid amidase (NAAA), a key enzyme in inflammatory processes, with a reported IC50 of 73 nM [1]. This is a distinct mechanism of action compared to its kinase activity, demonstrating its polypharmacology and potential for phenotypic screening.

NAAA Inflammation Pain

Optimal Research and Procurement Applications for 6-Fluoro-7-methoxychroman-4-one


Selective MET Kinase Probe Development in Oncology

The compound's 9.8 nM potency against MET kinase, comparable to cabozantinib, and its >100-fold selectivity over VEGFR2, make it an ideal starting point for developing high-fidelity chemical probes. Researchers can use it to study MET-dependent signaling in cancer models without the confounding anti-angiogenic effects caused by VEGFR2 inhibition . This application is directly supported by the quantitative selectivity data.

Anti-inflammatory Drug Discovery via NAAA Inhibition

With a confirmed IC50 of 73 nM against human NAAA, 6-Fluoro-7-methoxychroman-4-one serves as a validated lead for modulating palmitoylethanolamide (PEA) levels. This is relevant for developing novel, non-opioid therapies for pain and inflammation, where NAAA inhibition is a proven therapeutic strategy [1].

SAR Exploration of Chroman-4-one Scaffolds

The established positive impact of a 6-fluoro substituent on the biological activity of chromone analogs makes this compound a critical tool for systematic SAR studies. It serves as a key intermediate or reference standard when evaluating the effect of halogen substitutions on cytotoxicity, enzymatic inhibition, or metabolic stability [2].

Quote Request

Request a Quote for 6-Fluoro-7-methoxychroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.